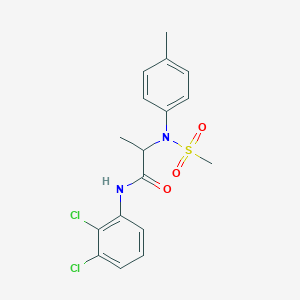![molecular formula C17H13N3O5S B4199301 1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone](/img/structure/B4199301.png)
1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone, also known as NDGA-Im, is a synthetic compound that has been of interest to the scientific community due to its potential use in various fields, including medicine, agriculture, and biotechnology. NDGA-Im is a derivative of nordihydroguaiaretic acid (NDGA), which is a natural compound found in the creosote bush.
Mecanismo De Acción
1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone has been shown to have multiple mechanisms of action, including inhibition of the PI3K/Akt/mTOR pathway, modulation of the NF-κB pathway, and activation of the Nrf2/ARE pathway. These pathways are involved in various cellular processes, including cell growth, survival, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer effects. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone has several advantages for lab experiments, including its improved solubility and bioavailability compared to NDGA. However, this compound is still a relatively new compound, and more research is needed to fully understand its properties and potential limitations.
Direcciones Futuras
There are several future directions for research on 1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone, including:
1. Further studies on the mechanisms of action of this compound in different cellular processes and disease models.
2. Development of this compound as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammation.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal and human models.
4. Exploration of the potential use of this compound in agriculture and biotechnology, such as crop protection and gene editing.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including medicine, agriculture, and biotechnology. Its improved solubility and bioavailability compared to NDGA make it a promising compound for further research. However, more studies are needed to fully understand its properties and potential limitations.
Aplicaciones Científicas De Investigación
1-(3,4-dihydroxyphenyl)-2-{[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}ethanone has been studied for its potential use in various fields, including cancer treatment, neuroprotection, and inflammation. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, this compound has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis.
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[5-(4-nitrophenyl)-1H-imidazol-2-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S/c21-14-6-3-11(7-15(14)22)16(23)9-26-17-18-8-13(19-17)10-1-4-12(5-2-10)20(24)25/h1-8,21-22H,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWSEIUAJRINBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCC(=O)C3=CC(=C(C=C3)O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4199225.png)
![ethyl 1-{[(4-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4199233.png)
![methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B4199236.png)

![N-(2-methoxyethyl)-2-[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetamide](/img/structure/B4199260.png)
![3-(2-methoxyphenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4199265.png)
![N-{1-[4-allyl-5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B4199271.png)


![1-[2-(4-fluorophenyl)vinyl]-9H-beta-carboline](/img/structure/B4199285.png)
![2-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4199293.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbenzamide](/img/structure/B4199298.png)
![N-{3-[1-(2-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B4199308.png)
![N-(2-methoxy-1-methylethyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199334.png)